![molecular formula C16H18N2O2 B2424172 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 851404-53-0](/img/structure/B2424172.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

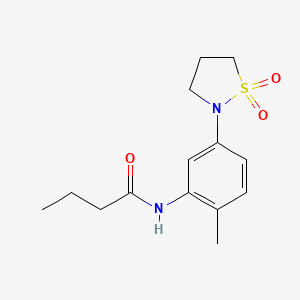

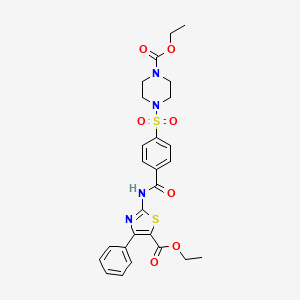

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide” is a chemical compound that is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. Quinoline-2,4-diones, which are structurally similar to this compound, have unique roles in natural and synthetic chemistry and have biologically and pharmacological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For example, the reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, a new asymmetric diheterocyclic ketone, towards different nucleophilic reagents, was examined . The reaction of the ketone with hydrazine led to pyrazolinone .Molecular Structure Analysis

The molecular formula of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide” is C19H16N4O3, and its molecular weight is 348.35534 .Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, a new asymmetric diheterocyclic ketone, towards different nucleophilic reagents, was examined. The reaction of the ketone with hydrazine led to pyrazolinone .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthetic Applications

QSAR and Antibacterial Activity : A study conducted by Domagala et al. explored the quantitative structure-activity relationships (QSAR) of quinolone derivatives, emphasizing the role of cyclopropyl groups in enhancing antibacterial potency. This work suggests that derivatives of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide might show significant antibacterial activity, offering a potential avenue for developing new antibacterial agents (Domagala et al., 1988).

Cyclopropane and Quinoline Derivatives Synthesis : Yong et al. detailed the synthesis of cyclopropa[c]quinoline derivatives, demonstrating innovative synthetic routes that could be applied to produce N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide and its analogs. These compounds have implications for further chemical investigations and applications in material science (Yong et al., 2007).

Advanced Synthetic Techniques : The work by Parella et al. on di- and trisubstituted cyclopropanecarboxamides presents advanced synthetic methodologies that might be applicable to the synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide. These methods offer routes to incorporate aryl groups, potentially modifying the compound's physical and chemical properties for specific applications (Parella et al., 2013).

Biological Applications and Mechanistic Insights

Cytotoxic Activities and Anticancer Potential : Deady et al. reported on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxic activities against various cancer cell lines. This study highlights the therapeutic potential of quinoline derivatives, suggesting that N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide could be investigated for its anticancer properties (Deady et al., 2003).

Chemosensory Applications : A novel chemosensor for Zn2+ based on quinoline derivatives, as discussed by Park et al., demonstrates the utility of such compounds in detecting metal ions in biological and environmental samples. This research opens the door to exploring N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide as a potential chemosensor or for similar applications in bioanalytical chemistry (Park et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-10-2-3-12-9-13(16(20)18-14(12)8-10)6-7-17-15(19)11-4-5-11/h2-3,8-9,11H,4-7H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIKEVALDSKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)

![N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2424093.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)

![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)

![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)

![ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate](/img/structure/B2424111.png)